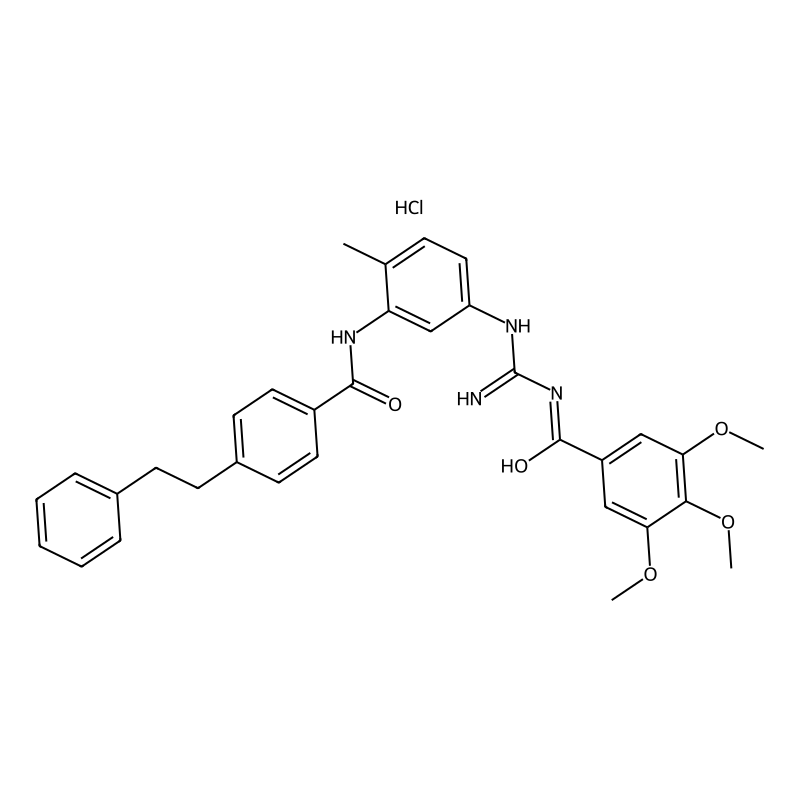

MRT-92 HCl salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

MRT-92 hydrochloride salt is a potent and selective inhibitor of the Smoothened receptor, which is a crucial component of the Hedgehog signaling pathway. This pathway plays a significant role in various biological processes, including embryonic development and tissue regeneration, but its aberrant activation is linked to several types of cancers. MRT-92 exhibits subnanomolar antagonist activity against the Smoothened receptor, with an inhibitory concentration (IC50) of approximately 0.4 nM in various cell-based assays. The molecular formula for MRT-92 hydrochloride salt is C33H35ClN4O5, and it has a molecular weight of 603.12 g/mol .

This reaction highlights how MRT-92 disrupts the normal signaling pathway by blocking the receptor's ability to respond to its natural ligands.

MRT-92 has demonstrated significant biological activity as a Smoothened receptor antagonist. Its primary biological effect is the inhibition of Hedgehog pathway signaling, which is critical in various cancers, particularly basal cell carcinoma and medulloblastoma. In preclinical studies, MRT-92 inhibited rodent cerebellar granule cell proliferation induced by Hedgehog pathway activation, showcasing its potential as an anticancer therapeutic agent .

The synthesis of MRT-92 hydrochloride salt involves multiple steps typical of complex organic synthesis. While specific synthetic routes are proprietary and not fully disclosed in public literature, it generally includes:

- Formation of key intermediates through reactions such as amination and alkylation.

- Construction of the final compound through coupling reactions that link various functional groups.

- Crystallization to obtain the hydrochloride salt form, enhancing solubility and stability for pharmaceutical applications.

The precise details of these synthetic pathways are often proprietary to manufacturers and may vary between different suppliers.

MRT-92 hydrochloride salt has several applications primarily in cancer research due to its role as a Smoothened receptor inhibitor:

- Cancer Therapeutics: It is being investigated for its potential use in treating cancers driven by aberrant Hedgehog signaling.

- Research Tool: MRT-92 serves as a valuable tool for studying Hedgehog pathway biology and its implications in developmental processes and disease mechanisms.

Interaction studies involving MRT-92 focus on its binding affinity and specificity towards the Smoothened receptor compared to other related proteins. These studies typically utilize techniques such as:

- Surface Plasmon Resonance: To measure real-time binding interactions.

- Cell-based Assays: To evaluate functional inhibition of Hedgehog signaling in various cell lines.

These studies confirm that MRT-92 selectively inhibits the Smoothened receptor without significantly affecting other pathways, underscoring its potential therapeutic specificity .

MRT-92 shares structural and functional similarities with several other Smoothened inhibitors. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | IC50 (nM) | Unique Features |

|---|---|---|---|

| MRT-92 | Smoothened receptor inhibitor | 0.4 | Selective with low off-target effects |

| Vismodegib | Smoothened receptor inhibitor | 0.1 | First approved drug targeting this pathway |

| Sonidegib | Smoothened receptor inhibitor | 0.5 | Similar potency; used in clinical settings |

| LDE225 (Novartis) | Smoothened receptor inhibitor | 0.6 | Developed for advanced basal cell carcinoma |

MRT-92 stands out due to its exceptionally low IC50 value, indicating higher potency compared to some other inhibitors while maintaining selectivity for the Smoothened receptor .

Discovery and Rational Design Background

The discovery of MRT-92 hydrochloride salt originated from a comprehensive virtual screening approach targeting Smoothened antagonist pharmacophores [7]. The initial identification began with an acylthiourea compound designated MRT-10, which displayed antagonist activity in various Hedgehog assays with an inhibitory concentration of 0.65 micromolar for differentiation of multipotent mesenchymal C3H10T1/2 cells into alkaline phosphatase-positive osteoblasts [7]. This foundational work established the pharmacophoric requirements for effective Smoothened binding, including three hydrogen bond acceptor groups and three hydrophobic regions [13].

The rational design strategy focused on developing compounds that could simultaneously occupy both binding sites within the Smoothened transmembrane domain [7]. Previous crystallographic studies had revealed two distinct types of seven-transmembrane-directed antagonists: those binding primarily to extracellular loops (site 1) and those penetrating deeply into the seven-transmembrane cavity (site 2) [7]. The research team hypothesized that a compound capable of bridging these sites would exhibit superior potency and unique pharmacological properties [7].

The design process incorporated molecular docking studies using available X-ray structures of human Smoothened bound to various ligands [7]. These computational analyses guided the structural modifications necessary to achieve optimal binding geometry and cavity occupancy [7]. The acylguanidine scaffold was specifically chosen based on its ability to form multiple hydrogen bonds with polar residues in the upper extracellular part of the binding cavity while maintaining extensive aromatic and hydrophobic contacts in the narrow, deep-penetrating region [7].

| Pharmacophoric Requirements | Structural Features | Binding Contributions |

|---|---|---|

| Three hydrogen bond acceptors | Acylguanidine, amide groups | Polar interactions with N219, D384, Y394, E518 |

| Three hydrophobic regions | Trimethoxyphenyl, biaryl moieties | Aromatic contacts with W480, F484, extensive TM contacts |

| Optimal spatial arrangement | 2-carbon saturated linker | Simultaneous site 1 and site 2 occupancy |

Evolution from MRT-83 Derivatives

The development of MRT-92 hydrochloride salt represents a systematic evolution from the lead compound MRT-83, which had demonstrated nanomolar antagonist potency comparable to GDC-0449 [7] [19]. MRT-83 exhibited significant antagonist activity but could only be accommodated in the cleft-opened conformation of Smoothened, leaving the bottom part of the binding pocket unoccupied [7]. This observation suggested that further elongating the biaryl moiety of MRT-83 could lead to more potent analogs [7].

The structure-activity relationship studies encompassed five synthesized MRT-83 derivatives, each designed to explore different linker modifications between the biaryl moieties [7]. MRT-91 incorporated a one-carbon alkyl linker, which proved detrimental to potency compared to the parent compound [7]. MRT-92 featured a two-carbon saturated linker that emerged as the optimal configuration, demonstrating superior activity against SAG-induced alkaline phosphatase response with an inhibitory concentration of 5.6 nanomolar [7].

The systematic exploration continued with MRT-93, containing a three-carbon alkyl linker, and MRT-94, featuring a two-carbon unsaturated linker [7]. Both compounds showed reduced potency compared to MRT-92, confirming the importance of the saturated two-carbon spacer for optimal binding interactions [7]. MRT-95, a thiourea analog, demonstrated diminished activity compared to the guanidine-containing MRT-92, emphasizing the critical role of the guanidine moiety in receptor recognition [7].

| Compound | Linker Modification | SAG IC50 (μM) | GSA-10 IC50 (μM) | Design Rationale |

|---|---|---|---|---|

| MRT-83 | Direct biaryl connection | 0.011 ± 0.003 | 0.038 ± 0.007 | Lead compound |

| MRT-91 | 1-carbon alkyl linker | 0.22 ± 0.02 | 2.6 ± 1.4 | Testing alkyl spacer effect |

| MRT-92 | 2-carbon saturated linker | 0.006 ± 0.001 | 1.0 ± 0.05 | Optimal 2-carbon linker |

| MRT-93 | 3-carbon alkyl linker | 0.039 ± 0.009 | 1.4 ± 0.4 | Longer linker evaluation |

| MRT-94 | 2-carbon unsaturated linker | 0.015 ± 0.004 | 0.7 ± 0.1 | Unsaturated bond impact |

| MRT-95 | Thiourea analog | 0.033 ± 0.006 | 1.5 ± 0.4 | Guanidine versus thiourea |

The binding mode analysis revealed that MRT-92 achieves its exceptional potency through a unique type 3 binding mechanism, simultaneously occupying both sites 1 and 2 within the Smoothened transmembrane cavity [7]. This dual-site recognition involves three main anchoring areas: aromatic and hydrophobic interactions with the upper extracellular domain and extracellular loop 3, a network of four hydrogen bonds between the central polar region and polar residues, and extensive aromatic and hydrophobic contacts in the narrow, deep-penetrating portion of the cavity [7].

Position within Smoothened Inhibitor Research Timeline

The development of MRT-92 hydrochloride salt occupies a critical position within the broader timeline of Smoothened inhibitor research, representing the culmination of decades of scientific advancement in Hedgehog pathway manipulation [17] [21]. The historical foundation began in 1957 with observations of sheep cyclopia in Idaho, which led to the identification of cyclopamine from the Western corn lily (Veratrum californicum) in 1968 [17] [20]. This natural steroidal alkaloid became the first recognized Smoothened antagonist, though its mechanism of action remained unknown for thirty years [17].

The 1970s marked a pivotal period with the discovery of the Hedgehog pathway by Christiane Nüsslein-Volhard and Eric Wischaus through their work on Drosophila embryonic development [17]. Their Nobel Prize-winning research established the fundamental understanding of Hedgehog signaling components and their roles in cellular proliferation and differentiation [17]. The pathway's conservation between flies and vertebrates became evident, highlighting its importance in both developmental biology and disease pathogenesis [17].

The late 1990s brought significant advances in understanding cyclopamine's mechanism of action, with researchers demonstrating its direct binding to the Smoothened receptor [17] [21]. This discovery validated Smoothened as a druggable target and initiated intensive pharmaceutical research into small molecule inhibitors [21]. The first Hedgehog inhibitor patents were filed in 2002, marking the beginning of commercial development efforts [21].

| Year | Milestone Event | Scientific Significance |

|---|---|---|

| 1957 | Sheep cyclopia epidemic in Idaho | First observation of Hedgehog disruption |

| 1968 | Cyclopamine identified from corn lily | First natural Smoothened antagonist |

| 1970s | Hedgehog pathway discovery (Drosophila) | Nobel Prize-winning pathway discovery |

| 1998 | Cyclopamine mechanism elucidated | Smoothened target validation |

| 2002 | First Hedgehog inhibitor patent filed | Commercial development begins |

| 2009 | GDC-0449 development reported | First clinical candidate |

| 2011 | MRT-83 discovery published | Acylguanidine scaffold introduction |

| 2012 | Vismodegib FDA approval | First approved Hedgehog inhibitor |

| 2015 | MRT-92 development reported | Type 3 binding mode discovered |

The period from 2009 to 2012 witnessed unprecedented clinical development activity with GDC-0449 (vismodegib) emerging as the first-in-class Smoothened inhibitor [15] [19]. Vismodegib demonstrated encouraging clinical efficacy in advanced basal cell carcinoma, leading to its FDA approval in 2012 for treating metastatic or locally advanced disease [15] [19]. Concurrent development programs included IPI-926 from Infinity Pharmaceuticals and LDE225 (sonidegib) from Novartis, expanding the clinical pipeline of Smoothened antagonists [16] [21].

The introduction of the acylguanidine scaffold through MRT-83 in 2011 represented a significant departure from the steroidal alkaloid structure of cyclopamine and the benzimidazole framework of vismodegib [13]. MRT-83 demonstrated comparable potency to established clinical candidates while offering distinct pharmacological properties, including resistance to the D473H mutation that confers resistance to vismodegib [13]. This mutation-insensitive profile became increasingly important as clinical resistance emerged with prolonged vismodegib treatment [18].

MRT-92 hydrochloride salt, reported in 2015, represents the current pinnacle of Smoothened inhibitor development, combining exceptional potency with a novel type 3 binding mode [7]. Its ability to simultaneously occupy both known binding sites within the Smoothened transmembrane domain distinguishes it from all previous antagonists and provides a new paradigm for future drug development [7]. The compound demonstrates superior potency compared to all existing Smoothened inhibitors across multiple biological assays, positioning it as a potential next-generation therapeutic agent [7].

Intellectual Property and Patent Landscape

The intellectual property landscape surrounding MRT-92 hydrochloride salt and related acylguanidine derivatives reflects the complex evolution of Smoothened inhibitor patents spanning over two decades [31] [24]. The foundational patent protection for Hedgehog pathway inhibition began with broad compositions and methods patents covering the use of steroidal alkaloids, including cyclopamine, for modulating Hedgehog signaling [31]. These early patents, filed by Johns Hopkins University and other academic institutions, established the basic framework for therapeutic intervention in the pathway [31].

The commercial patent landscape expanded significantly with the development of small molecule Smoothened inhibitors by pharmaceutical companies [24] [28]. Genentech's patents covering GDC-0449 (vismodegib) and related benzimidazole derivatives formed a substantial patent estate protecting the first clinical candidates [24]. Similarly, Novartis developed extensive patent protection for LDE225 (sonidegib) and related heteroarylamide compounds [14]. These patents typically claimed specific chemical structures, pharmaceutical compositions, and methods of treatment for various cancers [24] [28].

The acylguanidine class of Smoothened inhibitors, including MRT-83 and MRT-92, represents a distinct chemical space within the broader patent landscape [26] [32]. Patent applications covering acylguanidine derivatives have emerged from both academic and commercial sources, reflecting the growing interest in this scaffold for various therapeutic applications [26] [32]. However, the specific patent status of MRT-92 hydrochloride salt appears to be limited in publicly available databases, suggesting either pending applications or strategic decisions regarding intellectual property protection [23] [24].

Recent patent activity has focused on addressing the challenge of drug resistance mutations, particularly the D473H mutation that confers resistance to first-generation Smoothened inhibitors [24] [28]. Patents describing compounds effective against mutant Smoothened receptors have become increasingly valuable as clinical resistance mechanisms have been elucidated [24]. The ability of MRT-92 to maintain activity against the D473H mutant positions it favorably within this evolving patent landscape [7].

| Patent Category | Representative Examples | Key Features | Strategic Importance |

|---|---|---|---|

| Foundational pathway patents | US-6432970-B2 (Johns Hopkins) | Steroidal alkaloid inhibitors | Broad method claims |

| First-generation clinical compounds | GDC-0449, LDE225 patents | Benzimidazole, heteroarylamide scaffolds | Commercial validation |

| Acylguanidine derivatives | Various academic/commercial filings | Novel chemical scaffolds | Structure-activity innovations |

| Resistance-addressing compounds | WO-2018121610-A1 and related | Mutant-active inhibitors | Next-generation therapeutics |

The geographic distribution of patent protection varies significantly across different compound classes and development stages [25]. Early academic patents typically sought broad international protection through Patent Cooperation Treaty applications, while commercial entities have focused on key markets including the United States, European Union, and major Asian territories [25]. The strategic importance of patent protection in the Hedgehog inhibitor field has intensified with the commercial success of vismodegib and the growing pipeline of clinical candidates [25].

Patent landscape analysis reveals ongoing freedom-to-operate considerations for new Smoothened inhibitor development [27]. The overlapping claims across different chemical classes and the broad scope of some method patents create complex intellectual property environments that require careful navigation [27]. Companies developing novel Smoothened inhibitors must conduct comprehensive patent clearance studies to identify potential infringement risks and design around existing patent claims [27].

The synthesis of MRT-92 hydrochloride salt follows established pharmaceutical salt formation methodologies, utilizing controlled acid-base chemistry to convert the free base form into a more stable and soluble hydrochloride salt derivative [1] [2]. The synthetic approach employs a straightforward salt formation protocol that has been optimized for pharmaceutical-grade production standards.

The primary synthetic pathway involves the dissolution of MRT-92 free base in anhydrous dichloromethane under an inert argon atmosphere [1] [2]. This methodology ensures moisture exclusion, which is critical for preventing hydrolysis reactions and maintaining product purity. The reaction is conducted at controlled temperatures between 30-35°C to achieve complete dissolution while preventing thermal degradation of the active pharmaceutical ingredient [1] [2].

The salt formation reaction proceeds through a classical acid-base mechanism where the tertiary nitrogen atom in the MRT-92 molecule undergoes protonation by hydrochloric acid [1] [2]. The hydrochloric acid is introduced as a 2 molar solution in anhydrous diethyl ether, added dropwise over a 10-minute period to ensure controlled reaction kinetics and prevent localized heating [1] [2]. This methodical addition results in immediate precipitation of the hydrochloride salt as a light-yellow cloudy suspension, indicating successful ionic salt formation.

The reaction monitoring is performed using thin-layer chromatography to confirm complete consumption of the starting material within 30 minutes of reaction time [1] [2]. This analytical control ensures that the salt formation reaction has proceeded to completion and that no unreacted free base remains in the final product. The precipitation process is facilitated by the decreased solubility of the ionic hydrochloride form compared to the neutral free base in the organic solvent system.

Alternative synthetic methodologies have been documented in the pharmaceutical literature for similar salt formations, including the use of hydrochloric acid gas bubbling directly into organic solutions [3]. However, the solution-based approach using hydrochloric acid in ether provides better control over stoichiometry and reaction conditions, making it more suitable for large-scale pharmaceutical manufacturing applications.

Structure-Activity Relationship in Development

The structure-activity relationship studies of MRT-92 hydrochloride salt reveal critical molecular features that contribute to its exceptional potency as a Smoothened receptor antagonist [4] [5] [6]. The compound exhibits subnanomolar antagonist activity with an inhibition constant of 0.7 nanomolar against both wild-type and mutant Smoothened receptors, positioning it among the most potent known antagonists in this therapeutic class [4] [6].

The acylguanidine functional group represents the pharmacophoric core essential for Smoothened receptor binding [4] [5] [6]. This structural element forms critical hydrogen bonding interactions with polar residues in the receptor binding site, including asparagine, aspartic acid, tyrosine, and glutamic acid residues located in the extracellular loops and transmembrane domain [4] [5]. The guanidine moiety is indispensable for antagonist activity, as structural modifications or replacement with alternative functional groups such as thiourea derivatives result in significant loss of potency [4].

The trimethoxyphenyl component contributes to the upper binding cavity interactions through aromatic and hydrophobic contacts with leucine and tryptophan residues in the extracellular domain and third extracellular loop [4] [5]. These interactions enhance selectivity and contribute to the nanomolar potency observed in cellular assays. The methoxy substituents provide optimal electronic properties and steric complementarity with the receptor binding site.

The phenethylphenyl tail region enables deep penetration into the seven-transmembrane domain, establishing extensive aromatic and hydrophobic contacts throughout the narrow binding cavity [4] [6]. This extended biaryl system distinguishes MRT-92 from earlier generation antagonists and accounts for its unique binding mode that spans both extracellular and transmembrane binding sites [4] [5]. The two-carbon ethyl linker between the phenyl rings provides optimal spacing for these dual binding interactions, with shorter or longer linkers showing reduced potency [4].

The central polar region containing the amide and guanidine functionalities establishes a network of four hydrogen bonds with polar residues in the upper extracellular portion of the binding cavity [4] [5]. These interactions include contacts with asparagine-219, aspartic acid-384, tyrosine-394, and glutamic acid-518, which are critical for maintaining the high-affinity binding observed in radioligand binding studies [4] [5].

The comprehensive structure-activity relationship data demonstrate that MRT-92 represents an optimized molecular framework where each structural component contributes synergistically to the overall biological activity. The compound's ability to maintain potent antagonism against drug-resistant Smoothened mutants, particularly the D473H variant, highlights the advantages of its extended binding mode compared to conventional antagonists that rely solely on extracellular binding interactions [5] [6].

Chemical Intermediates and Reaction Mechanisms

The formation of MRT-92 hydrochloride salt proceeds through a well-defined sequence of chemical intermediates, each characterized by specific molecular events and measurable physicochemical changes [1] [2] [3]. The initial stage involves the molecular dispersion of the neutral MRT-92 free base in anhydrous dichloromethane, resulting in a homogeneous solution through solvation mechanisms [1] [2].

The solvation process requires complete dissolution of the free base, which is achieved through heating to 30-35°C to overcome intermolecular forces and crystal lattice energy [1] [2]. This dissolution step is critical for ensuring uniform distribution of the substrate and enabling subsequent protonation reactions to proceed efficiently. The clear, light-yellow solution formation serves as a visual indicator of successful solvation.

The protonation mechanism follows classical acid-base chemistry principles, where the tertiary nitrogen atom in the MRT-92 molecule acts as a Lewis base accepting a proton from hydrochloric acid [1] [2] [7]. The reaction proceeds according to the equation: R₃N + HCl → R₃NH⁺Cl⁻, where the nitrogen lone pair attacks the acidic hydrogen, forming a coordinate covalent bond and generating the ionic hydrochloride salt [7].

The immediate formation of a cloudy suspension upon hydrochloric acid addition indicates rapid salt precipitation due to the dramatically reduced solubility of the ionic form compared to the neutral free base [1] [2] [3]. This precipitation represents a thermodynamically favored process driven by the formation of ionic crystal lattice structures stabilized by electrostatic interactions between the protonated amine cation and chloride anion.

Nuclear magnetic resonance spectroscopy studies of analogous hydrochloride salt formations demonstrate characteristic downfield shifts in proton chemical shifts upon salt formation [1] [2]. These spectral changes reflect the electronic environment alterations caused by protonation, with protons adjacent to the protonated nitrogen showing the most significant chemical shift perturbations. The downfield shifts typically range from 0.08 to 0.17 parts per million for protons in the α and β positions relative to the nitrogen center [1] [2].

The crystallization process involves controlled nucleation and crystal growth mechanisms that determine the final solid-state properties of the hydrochloride salt [1] [8]. Temperature control during this phase is essential for achieving consistent crystal morphology and preventing the formation of amorphous material or undesired polymorphic forms. The washing step employs anhydrous dichloromethane to remove residual unreacted starting material and process impurities through selective dissolution [1] [2].

Purification and Quality Control Parameters

The purification of MRT-92 hydrochloride salt employs a comprehensive multi-stage approach designed to achieve pharmaceutical-grade purity standards exceeding 98% as determined by high-performance liquid chromatography [9] [10] [11]. The initial purification step involves selective precipitation from the reaction mixture, where the ionic hydrochloride salt exhibits significantly reduced solubility compared to potential organic impurities and unreacted starting materials [1] [2].

The washing protocol utilizes anhydrous dichloromethane in multiple cycles to remove residual unreacted free base, organic impurities, and residual ether solvent [1] [2]. This selective washing takes advantage of the differential solubility properties between the ionic salt product and neutral organic contaminants. The washing process is continued until thin-layer chromatography analysis confirms the absence of detectable impurities.

Vacuum drying at controlled temperatures between 30-35°C ensures complete removal of residual solvents while preventing thermal degradation of the product [1] [2]. The drying process is monitored using Karl Fischer titration to achieve water content specifications below 0.5%, which is essential for long-term stability and prevention of hydrolysis reactions [8].

Quality control specifications for MRT-92 hydrochloride salt encompass multiple analytical parameters designed to ensure consistent product quality and regulatory compliance [9] [10] [11]. Purity determination by reverse-phase high-performance liquid chromatography requires individual impurities to be below 0.5% and total impurities below 2.0%, using ultraviolet detection at wavelengths between 215-300 nanometers [9] [10] [11].

Residual solvent analysis employs gas chromatography with headspace sampling to quantify dichloromethane and diethyl ether levels according to International Council for Harmonisation guidelines [12]. Dichloromethane content must not exceed 600 parts per million, while diethyl ether is limited to 5000 parts per million based on toxicological safety assessments [12].

Heavy metals analysis using inductively coupled plasma mass spectrometry ensures compliance with pharmaceutical-grade specifications, with total heavy metals content limited to 10 parts per million [12] [10]. This testing is particularly important for compounds intended for pharmaceutical applications where trace metal contamination could pose safety concerns.

The crystallinity and polymorphic form of the hydrochloride salt are characterized using X-ray powder diffraction to ensure consistent solid-state properties [1] [8]. Maintaining a consistent crystalline form is essential for reproducible dissolution behavior, stability, and bioavailability characteristics. The pH of a 1% aqueous solution is maintained between 4.0-6.0 to ensure compatibility with physiological conditions [10] [13].

Assay determination employs non-aqueous potentiometric titration methods to quantify the active pharmaceutical ingredient content, with acceptance criteria typically set at 98.0-102.0% of the theoretical value [10] [11]. This analytical approach provides accurate quantification independent of potential interference from excipients or minor impurities.

Analytical Verification Techniques

The analytical verification of MRT-92 hydrochloride salt employs a comprehensive battery of spectroscopic, chromatographic, and physicochemical techniques designed to confirm identity, purity, and quality attributes throughout the manufacturing process [9] [10] [11] [14] [15]. High-performance liquid chromatography with ultraviolet detection serves as the primary analytical method for purity determination and impurity profiling [9] [14] [15].

The high-performance liquid chromatography method utilizes reverse-phase chromatography with C18 stationary phases and gradient mobile phase systems containing phosphate buffers, acetonitrile, and methanol [14] [15]. Detection wavelengths are optimized between 215-300 nanometers to provide maximum sensitivity for the MRT-92 molecule while maintaining specificity for related impurities [9] [14]. The chromatographic separation typically achieves resolution of greater than 2.0 between the main peak and closest eluting impurity.

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through analysis of ¹H and ¹³C chemical shifts [1] [2]. The ¹H nuclear magnetic resonance spectrum shows characteristic downfield shifts for protons adjacent to the protonated nitrogen center, confirming successful salt formation [1] [2]. Integration ratios and coupling patterns verify the molecular structure and confirm the absence of structural degradation during processing.

Mass spectrometry analysis confirms molecular weight and provides fragmentation patterns for structural verification [5] [16]. The molecular ion peak at mass-to-charge ratio 603 confirms the hydrochloride salt molecular weight, while characteristic fragment ions provide structural fingerprinting for identity confirmation [5] [16]. High-resolution mass spectrometry enables elemental composition determination with accuracy sufficient for unambiguous molecular formula assignment.

X-ray crystallography provides definitive structural confirmation and crystal form characterization [1]. Single crystal diffraction analysis reveals bond lengths, bond angles, and three-dimensional molecular conformation, confirming the site of protonation and overall molecular geometry [1]. This technique is particularly valuable for confirming that protonation occurs at the intended nitrogen center rather than alternative basic sites.

Ultraviolet spectroscopy supports identity confirmation through characteristic absorption maxima and extinction coefficients [9] [14]. The ultraviolet spectrum provides a molecular fingerprint that can detect structural alterations or degradation products that might not be readily apparent through other analytical techniques.

Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis characterize thermal stability, melting behavior, and solvent content [8]. These measurements provide critical data for establishing appropriate storage conditions and processing parameters to maintain product integrity.

The analytical method validation follows International Council for Harmonisation guidelines, encompassing specificity, linearity, accuracy, precision, detection limits, and robustness [10] [11]. Specificity studies demonstrate the ability to distinguish MRT-92 hydrochloride from potential impurities, degradation products, and excipients. Linearity is established across the analytical range with correlation coefficients exceeding 0.999 [9] [10].

Accuracy studies employ standard addition methods and comparison with certified reference materials to demonstrate recovery within 98-102% of theoretical values [10] [11]. Precision is evaluated through repeatability and intermediate precision studies, with relative standard deviations typically below 2.0% for assay determinations [9] [10].

Purity

Appearance

Storage

Dates

2: Tian X, Li P, Wang H, Bian B, Du S, Yang J. [Pharmacokinetics and

3: Schulz HU, Düsing R, Grunwald F, Czaja J, Lührmann B, Frecks HJ.